5-nitro-1-benzothiophene-2-carbohydrazide
Overview
Description
Preparation Methods
The synthesis of 5-nitro-1-benzothiophene-2-carbohydrazide typically involves the nitration of benzo[b]thiophene-2-carboxylic acid followed by the formation of the hydrazide derivative . The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with hydrazine hydrate to form the hydrazide derivative .
Chemical Reactions Analysis
5-nitro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-nitro-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-nitro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers the IRF and NF-κB pathways, which play crucial roles in the immune response and antitumor activity .
Comparison with Similar Compounds
5-nitro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: This compound is a precursor to many 5-substituted derivatives and is widely studied for its applications in coupling reactions and olefinations.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have been investigated for their STING-agonistic activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific nitro and hydrazide functional groups, which confer distinct chemical reactivity and biological activity compared to other benzo[b]thiophene derivatives .
Properties
IUPAC Name |
5-nitro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXPPZCMVGQVLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397250 | |
Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591761-80-7 | |
Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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